molecular formula C6H4N4O3 B3023496 7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid CAS No. 220493-61-8

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

Cat. No. B3023496
CAS RN: 220493-61-8
M. Wt: 180.12 g/mol
InChI Key: BVJYXVOQPBYXDV-UHFFFAOYSA-N
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Description

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid, also known as ODP or OTAVA-BB 1207126, is a chemical compound that has been of great interest in scientific research due to its potential applications in various fields. ODP is a member of the triazolopyrimidine family of compounds and has a unique molecular structure that makes it a promising candidate for use in drug development, biochemistry, and other areas of research.

Scientific Research Applications

Synthesis and Characterization

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid and its derivatives are primarily involved in synthetic chemistry. The synthesis of these compounds involves condensation reactions, and their crystal structures have been determined through X-ray diffraction. This research is significant for understanding the molecular structures and potential binding with metal ions, as discussed in studies like "5-Oxo and 7-oxo derivatives of [1,2,4]triazolo-[1,5-a]pyrimidine: characterization and theoretical study" (Haj et al., 2000).

Antimycobacterial Properties

Some derivatives of this compound have been investigated for their antimycobacterial properties. For instance, fluorinated derivatives have shown potent inhibitory effects against Mycobacterium tuberculosis, as highlighted in "Fluorinated 1,2,4‐Triazolo[1,5‐a]pyrimidine‐6‐carboxylic Acid Derivatives as Antimycobacterial Agents" (Abdel-Rahman et al., 2009).

Ring-Chain Isomerism

The study of ring-chain isomerism in compounds like ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates contributes to the understanding of dynamic chemical structures. These studies provide insights into how structural changes depend on the solvent and substituent length, as reported in "Ring-chain isomerism of ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates" (Pryadeina et al., 2008).

Molecular Structure in Different Environments

The molecular structure of similar compounds has been analyzed in various environments, such as dimethylformamide and water monosolvates. These studies reveal how different solvents can influence molecular architecture, as illustrated in "7-Amino-2-methylsulfanyl-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylic acid as the dimethylformamide and water monosolvates at 293 K" (Canfora et al., 2010).

Reaction with α-Bromoketones

The reactivity of partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines with α-bromoketones has been studied. This research is essential for understanding the formation of new polycyclic compounds and their potential applications in synthetic chemistry, as detailed in "Partially hydrogenated 2-amino[1,2,4]triazolo[1,5-a]pyrimidines as synthons for the preparation of polycondensed heterocycles: reaction with α-bromoketones" (Chernyshev et al., 2015).

Future Directions

The future directions for this compound could involve further studies on its antiviral properties . It could also involve the development of new synthesis methods and the exploration of its other potential applications.

Biochemical Analysis

Biochemical Properties

7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been shown to interact with enzymes such as Xanthomonas oryzae pv. oryzae and Xanthomonas axonopodis pv. citri, which are phytopathogenic bacteria . The compound exhibits potent inhibition activities against these pathogens, suggesting its potential as an agricultural bactericide. The nature of these interactions involves binding to the active sites of the enzymes, thereby inhibiting their function and preventing the proliferation of the bacteria.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways and gene expression. For instance, it has been observed to inhibit the growth of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of target enzymes and preventing their catalytic activity . This inhibition can lead to downstream effects such as changes in gene expression and cellular responses. The compound’s structure allows it to form stable complexes with enzymes, thereby enhancing its inhibitory potency.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to assess its stability and long-term impact on cellular function. The compound has shown stability under various conditions, maintaining its inhibitory activity over extended periods . Degradation products may form over time, which could influence its efficacy. Long-term studies have indicated that the compound can have sustained effects on cellular processes, including prolonged inhibition of enzyme activity and persistent changes in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as inhibition of pathogenic bacteria and reduction of tumor growth . At higher doses, toxic or adverse effects may be observed, including potential damage to healthy tissues and organs. Threshold effects have been noted, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage levels for therapeutic applications.

Metabolic Pathways

This compound is involved in specific metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways can influence the compound’s overall efficacy and safety profile, highlighting the need for comprehensive metabolic studies.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its localization to target sites . Its distribution within tissues can affect its therapeutic potential, with accumulation in specific organs or compartments enhancing its efficacy or leading to potential toxicity.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization can influence its interactions with biomolecules and its overall biological effects, making it a crucial factor in its mechanism of action.

properties

IUPAC Name

7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O3/c11-4-3(5(12)13)1-7-6-8-2-9-10(4)6/h1-2H,(H,12,13)(H,7,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJYXVOQPBYXDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)N2C(=N1)N=CN2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368042, DTXSID701188159
Record name BAS 04059215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

220493-61-8, 4866-62-0
Record name BAS 04059215
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxy[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701188159
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 2
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 3
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 4
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 5
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid
Reactant of Route 6
7-Oxo-4,7-dihydro[1,2,4]triazolo[1,5-A]pyrimidine-6-carboxylic acid

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